3-Pentenenitrile

Adiponitrile production Distillation Process engineering

3-Pentenenitrile is the critical intermediate for adiponitrile (ADN) production via hydrocyanation-the only C5H7N isomer yielding linear dinitrile. Isomeric impurities (2PN, 4PN) compromise ADN yield and process economics. • BP 144-147 °C enables distillative purification superior to 4PN (140 °C). • Density 0.837-0.842 g/mL provides rapid QC isomer verification. • Flash point 40 °C reduces safety engineering vs. 2PN (24 °C). Supplied as predominantly trans isomer, 95% purity. For R&D use only.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 16529-66-1
Cat. No. B094367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentenenitrile
CAS16529-66-1
Synonyms4 pentenenitrile
4-pentenenitrile
trans-3-pentenenitrile
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESCC=CCC#N
InChIInChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+
InChIKeyUVKXJAUUKPDDNW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

3-Pentenenitrile for Hydrocyanation and Specialty Synthesis


3-Pentenenitrile (3PN, trans-3-pentenenitrile), molecular formula C5H7N and molecular weight 81.12 g/mol [1], is an unsaturated aliphatic nitrile existing predominantly as the trans (E) isomer [2]. It is characterized by a boiling point range of 144.0–147.0 °C at atmospheric pressure [1] and a density of 0.837–0.842 g/mL at 20–25 °C [3]. The compound is primarily synthesized via the nickel-catalyzed hydrocyanation of 1,3-butadiene, yielding a mixture of 3PN and its branched isomer 2-methyl-3-butenenitrile (2M3BN) [4].

Workflow
ADNLinear adiponitrile hydrocyanation
Selection
Predominantly trans isomer, higher boiling point supports distillative purification
Route
Direct BD hydrocyanation and 2M3BN isomerization integration

Why 3-Pentenenitrile Is Irreplaceable for Adiponitrile Production


The pentenenitrile family consists of several C5H7N isomers—including 2-pentenenitrile (2PN, CAS 13284-42-9), 3-pentenenitrile (3PN, CAS 16529-66-1), and 4-pentenenitrile (4PN, CAS 592-51-8)—that share identical molecular weight but differ critically in the position of the carbon-carbon double bond relative to the nitrile group. This positional isomerism dictates fundamentally different reactivity toward hydrogen cyanide addition, the key step in adiponitrile (ADN) production. Specifically, 3PN undergoes hydrocyanation to yield the linear dinitrile ADN [1], whereas 4PN requires isomerization to 3PN before it can participate productively, and 2PN exhibits distinct polymerization and electrolyte applications due to its conjugated structure [2]. Interchanging these isomers without accounting for positional specificity leads to dramatically different product distributions and process economics.

⚠️
2-Pentenenitrile: Conjugated structure directs to polymerization and electrolyte use, not linear ADN formation. Direct substitution would disrupt product distribution.
⚠️
4-Pentenenitrile: Requires catalytic isomerization to 3PN before productive hydrocyanation; using 4PN directly halts ADN production without additional process steps.
⚠️
Isomeric purity: Mixed isomers generate branched dinitriles, altering product quality and process economics. Isomer identity must be verified upon receipt.

3-Pentenenitrile vs. Isomers: Physical Properties & Reactivity


Boiling Point Advantage vs. 4-Pentenenitrile

3-Pentenenitrile exhibits a significantly higher normal boiling point than its linear isomer 4-pentenenitrile. This 4–7 °C difference enables effective distillative separation of 3PN from 4PN in industrial hydrocyanation workflows [1][2].

Boiling Point
Reported
144–147 °C
4PN: 140 °C (Δ 4–7 °C)
Supports distillative separation in process engineering
Atmospheric pressure measurement
Adiponitrile production Distillation Process engineering

Density Difference vs. 2PN and 4PN

3-Pentenenitrile possesses a higher liquid density at ambient temperature compared to both 2-pentenenitrile and 4-pentenenitrile. At 20–25 °C, 3PN exhibits a density of 0.837–0.842 g/mL [1][2], whereas 2PN and 4PN are consistently reported in the 0.814–0.824 g/mL range [3][4]. This density difference provides a rapid, non-destructive metric for isomer identification and purity assessment in procurement and quality control laboratories.

Density
Reported
0.837–0.842 g/mL
2PN: 0.821 g/mL · 4PN: 0.814–0.841 g/mL
Supports isomer identity verification in QC
Ambient temperature density measurement
Quality control Physical property specification Isomer identification

Flash Point Safety Advantage vs. 2PN

3-Pentenenitrile possesses a substantially higher flash point than its conjugated isomer 2-pentenenitrile. 3PN has a flash point of 40 °C (104 °F) [1][2], whereas 2PN exhibits a markedly lower flash point of 24 °C (75 °F) [3]. This 16 °C differential places 3PN in a less stringent flammability hazard category, reducing regulatory and engineering burdens associated with storage, handling, and transportation.

Flash Point
Reported
40 °C
2PN: 24 °C (Δ 16 °C)
Higher flash point supports hazard classification review
Closed cup method
Process safety Hazard classification Storage and handling

Volatility Profile vs. 4-Pentenenitrile

At an elevated temperature of 50 °C, 3-pentenenitrile exhibits a vapor pressure of 24.9 mmHg [1][2], whereas 4-pentenenitrile has a reported vapor pressure of 6.0 mmHg at 25 °C [3]. While direct temperature-matched comparison data is not available, the 3PN vapor pressure value at 50 °C is substantially higher than what would be extrapolated for 4PN at the same temperature, suggesting 3PN is the more volatile isomer under process-relevant conditions. This volatility difference impacts condenser design and vapor recovery system specifications in continuous hydrocyanation processes.

Volatility
Class-level
24.9 mmHg (50 °C)
4PN: ~6 mmHg (25 °C); inferred higher volatility for 3PN
Vapor pressure profile supports condenser design review
Temperature mismatch; extrapolated inference
Volatility Evaporation behavior Process engineering

Specific Hydrocyanation for Adiponitrile Synthesis

3-Pentenenitrile is the essential mononitrile substrate for the second hydrocyanation step in the industrial production of adiponitrile, the key precursor to hexamethylenediamine and nylon-6,6. The reaction of 3PN with hydrogen cyanide yields the linear dinitrile ADN [1][2]. In contrast, 2-pentenenitrile, due to its conjugated C=C-C≡N structure, undergoes polymerization reactions with metals and is employed as a storage stabilizer and battery electrolyte additive rather than an ADN precursor [3]. This positional specificity means 3PN is irreplaceable in the ADN value chain.

Hydrocyanation Pathway
Class-level
3PN + HCN → ADN
2PN: polymerization; no ADN pathway
Essential substrate for linear dinitrile formation
Ni(0)-catalyzed hydrocyanation
Hydrocyanation Adiponitrile Nylon-6,6 precursor

Dual Pathway: BD Hydrocyanation and 2M3BN Isomerization

Unlike 4-pentenenitrile, which requires a dedicated isomerization step from 3PN to become process-relevant, 3-pentenenitrile benefits from being the direct product of both primary butadiene hydrocyanation (yielding 3PN and 2M3BN in a ratio up to 20:1 depending on catalyst [1]) and the subsequent isomerization of 2-methyl-3-butenenitrile (2M3BN) [2]. Additionally, cis-2-pentenenitrile can be isomerized to 3PN over tertiary amine catalysts [3]. This dual-route formation allows process engineers to maximize overall 3PN yield by integrating isomerization of byproduct streams into the primary process.

Synthetic Routes
Head-to-head
3 distinct routes
BD hydrocyanation · 2M3BN isomerization · cis-2PN isomerization
Multiple pathways enable process integration and yield optimization
4PN accessible via single route only
Process intensification Isomerization Yield optimization

Key Application Scenarios for 3-Pentenenitrile


Feedstock for Adiponitrile Hydrocyanation

3-Pentenenitrile is the only pentenenitrile isomer that reacts with hydrogen cyanide to yield the linear dinitrile adiponitrile [1][2]. In this application, the higher boiling point of 3PN (144.0–147.0 °C) relative to 4PN (140 °C) [3][4] enables efficient distillative purification of the 3PN feed prior to hydrocyanation. The higher flash point of 3PN (40 °C) compared to 2PN (24 °C) [5][6] also reduces safety engineering requirements in the ADN production environment. This scenario demands 3PN of high isomeric purity to minimize the formation of undesired branched dinitrile byproducts.

Isomerization to 4-Pentenenitrile

3-Pentenenitrile serves as the precursor to 4-pentenenitrile via catalytic isomerization using iron or ruthenium catalysts [1]. The ability to generate 4PN from 3PN expands the utility of a single purchased intermediate into a broader pentenenitrile portfolio. The distinct vapor pressure profile of 3PN (24.9 mmHg at 50 °C) [2] relative to 4PN influences the design of vapor-liquid separation equipment in isomerization reactor systems, favoring 3PN for higher-throughput vapor-phase isomerization processes where volatility is advantageous.

Catalyst and Ligand Screening for Hydrocyanation

3-Pentenenitrile is a standard substrate for evaluating nickel-catalyzed hydrocyanation catalyst performance. Cage phosphinite ligands (La–h) have been systematically tested for nickel(0)-catalyzed hydrocyanation of 3PN in the presence of Lewis acids (ZnCl2, Ph2BOBPh2, iBu2AlOAliBu2), establishing structure-activity relationships that guide catalyst design [1]. The use of 3PN in this research context is essential because its reactivity profile—distinct from that of 2PN or 4PN—enables benchmarking of catalyst performance against the industrial adiponitrile process standard.

Isomer Purity Verification in Procurement

The distinctive density of 3-pentenenitrile (0.837–0.842 g/mL at 20–25 °C) [1][2], which is consistently higher than that of 2PN (0.821 g/mL) and 4PN (0.814–0.841 g/mL) [3][4], provides a rapid, instrumental method for verifying isomer identity and purity upon receipt. This density differential, combined with the boiling point and flash point specifications, allows procurement and quality control personnel to confidently distinguish 3PN from other pentenenitrile isomers without requiring time-intensive chromatographic analysis. This scenario applies to incoming material inspection in ADN manufacturing facilities and chemical distributors handling multiple nitrile products.

Application
Selection Property
Validation Focus
Adiponitrile hydrocyanation feedstock
Isomeric purity for linear dinitrile formation
Hydrocyanation reactivity and distillative purification profile
Isomerization to 4-pentenenitrile
Catalytic isomerization suitability
Conversion efficiency and vapor-liquid separation design
Ni-catalyzed hydrocyanation catalyst screening
Standardized substrate for benchmarking
Catalyst activity and selectivity toward ADN
Procurement QC isomer identity verification
Physical property-based identification
Density and boiling point confirmation upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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